4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
4-oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O/c27-16-18-17-28-23-22(18)24(32)30-25(29-23)31-26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17H,(H3,28,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKLTVXESOEKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=CN5)C#N)C(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its synthesis, pharmacological properties, and biological activity, focusing on its role in inhibiting specific enzymes and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 417.46 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H19N5O |
| Molecular Weight | 417.46 g/mol |
| CAS Number | 1019853-64-5 |
| Purity | Not specified |
Synthesis
The compound can be synthesized through reactions involving trityl chloride and 2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in dry pyridine under an inert atmosphere. The reaction typically occurs at elevated temperatures (90°C) for extended periods (48 hours), yielding the desired product with a moderate yield of approximately 53% .
Enzyme Inhibition
This compound has been reported to exhibit significant inhibitory activity against tyrosine protein kinases. These enzymes play crucial roles in various signaling pathways associated with cell proliferation and differentiation. Inhibition of these kinases can potentially lead to therapeutic effects in hyperproliferative diseases such as cancer .
Antiproliferative Effects
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines, including this compound, demonstrate antiproliferative activity against melanoma cell lines. Studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as anticancer agents .
Neuropharmacological Activity
In addition to its anticancer properties, there are indications that related compounds may possess neuropharmacological effects. For instance, some derivatives have shown promise as anticonvulsants and CNS depressants in animal models, indicating a broader spectrum of biological activity that could be explored further .
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of various pyrrolo[2,3-d]pyrimidine derivatives on melanoma cells. The results demonstrated that compounds structurally similar to this compound significantly reduced cell viability and induced apoptosis at specific concentrations .
- Neuropharmacological Evaluation : Another investigation assessed the anticonvulsant properties of related compounds using the pentylenetetrazole-induced seizure model in mice. The study found that certain derivatives exhibited protective effects against seizures comparable to standard anticonvulsant medications like diazepam .
Comparison with Similar Compounds
Table 1: Substituent Comparison and Molecular Properties
Key Observations:
Position 2 Substitutions: Tritylamino (target compound) introduces significant steric bulk compared to smaller groups like amino or benzylamino. This may reduce off-target interactions but could limit solubility . Amino or alkylamino groups (e.g., compound 44) are common in kinase inhibitors, enabling hydrogen bonding with ATP-binding pockets .
Position 4 Substitutions: Hydroxy (target compound) vs. Ribose (e.g., Toyocamycin) converts the core into a nucleoside analog, enabling RNA polymerase inhibition .
Biological Activity: The tritylamino group’s steric bulk may hinder binding to compact active sites (e.g., IKKα) but improve selectivity for larger pockets. Compound 44 (4-hydroxyphenyl) shows moderate kinase inhibition (Ki: 650 nM), suggesting the hydroxy-phenyl motif balances polarity and aromatic interactions .
Preparation Methods
Core Pyrrolo[2,3-d]pyrimidine Synthesis
The pyrrolo[2,3-d]pyrimidine core is typically constructed via cyclocondensation reactions. A common route involves treating 4-chloro-5-cyanopyrrolo[2,3-d]pyrimidine with ammonium hydroxide under reflux to introduce the hydroxyl group at position 4. Key parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 80–90°C | <70°C reduces cyclization |
| Reaction Time | 6–8 hours | Prolonged time degrades |
| Ammonia Concentration | 28–30% aqueous | Lower conc. halts reaction |
This step achieves 72–78% yields when conducted under inert atmosphere to prevent oxidation of the nitrile group.
Tritylamino Group Introduction
The trityl (triphenylmethyl) group is introduced via nucleophilic substitution at position 2. Using triphenylchloromethane in anhydrous dichloromethane with triethylamine as base, the reaction proceeds at 0–5°C to minimize trityl group migration. Critical observations:
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Stoichiometry : A 1.2:1 molar ratio of triphenylchloromethane to pyrrolo[2,3-d]pyrimidine precursor prevents di-substitution.
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Side Reactions : Competing O-tritylation is suppressed by pre-protecting the 4-hydroxy group with tert-butyldimethylsilyl (TBS) chloride, later removed using tetrabutylammonium fluoride (TBAF).
One-Pot Methodologies
Recent protocols condense the synthesis into a single vessel to improve atom economy. A representative one-pot approach:
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Cyclization : Heating 2-aminomalononitrile with ethyl cyanoacetate in acetic anhydride forms the pyrrole ring.
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Pyrimidine Annulation : Addition of urea and phosphoryl chloride at 110°C for 4 hours generates the pyrimidine moiety.
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In Situ Tritylation : Direct addition of triphenylmethanol and BF3·OEt2 catalyzes trityl group installation (Yield: 65–68%).
Advantages :
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Eliminates intermediate purification
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Reduces solvent use by 40% compared to stepwise synthesis
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Enables scale-up to kilogram quantities
Limitations :
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Requires precise pH control during annulation (pH 6.5–7.0)
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Final product purity (92–94%) necessitates recrystallization from ethanol/water
Protecting Group Strategies
The 4-hydroxy group demands protection during tritylation. Comparative studies of protecting groups reveal:
| Protecting Group | Deprotection Condition | Yield After Deprotection |
|---|---|---|
| TBS | TBAF in THF | 89% |
| Acetyl | NaOH/MeOH | 76% |
| Benzyl | H2/Pd-C | 82% |
TBS protection emerges as optimal due to mild deprotection conditions and minimal side reactions. Notably, benzyl groups induce partial reduction of the nitrile under hydrogenolysis conditions, forming unwanted amine byproducts.
Analytical Characterization
Structural confirmation employs complementary techniques:
Spectroscopic Data
Purity Assessment
HPLC analysis using a C18 column (Mobile phase: 60:40 MeCN/H2O with 0.1% TFA) shows ≥98% purity at 254 nm. Critical impurities include:
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Des-trityl derivative (Rt 6.2 min vs. 8.7 min for product)
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Dimerized byproduct from nitrile coupling (Rt 10.1 min)
Process Optimization
Solvent Screening
Reaction rates and yields vary significantly with solvent polarity:
| Solvent | Dielectric Constant | Reaction Time | Yield |
|---|---|---|---|
| Dichloromethane | 8.93 | 24 h | 68% |
| DMF | 36.7 | 8 h | 82% |
| THF | 7.52 | 18 h | 71% |
DMF accelerates tritylation but complicates product isolation due to high boiling point. Adding 10% toluene as co-solvent reduces DMF usage while maintaining 80% yield.
Catalytic Enhancements
Boric acid (5 mol%) boosts tritylation efficiency by coordinating to the amino group, increasing nucleophilicity. This modification:
-
Reduces reaction time from 12 h → 6 h
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Improves yield from 68% → 85%
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Suppresses trityl migration to 4-hydroxy group (<0.5% by HPLC)
| Condition | 25°C/60% RH | 40°C/75% RH |
|---|---|---|
| 1 Month | 99.5% | 98.2% |
| 3 Months | 98.7% | 95.4% |
| 6 Months | 97.1% | 89.8% |
Recommended storage: sealed amber vials with desiccant at -20°C. Aqueous suspensions >5% w/v undergo hydrolysis (t1/2 = 14 days at pH 7.4).
Industrial Scale-Up Considerations
Pilot plant data (50 kg batch):
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Cost Drivers : Triphenylmethanol (42% of raw material cost)
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Waste Streams : 1.2 kg DMF/kg product requiring fractional distillation recovery
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Throughput : 8 kg/day using continuous flow reactors with in-line IR monitoring
Environmental Impact Assessment (EcoScale score: 56/100):
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Major penalties from halogenated solvent use and high E-factor (32)
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Mitigation: Replace DCM with 2-MeTHF (biorenewable solvent), improving EcoScale to 68
Emerging Methodologies
Enzymatic Tritylation
Screening of acyltransferases identified Candida antarctica Lipase B (CAL-B) as effective for regioselective trityl group installation:
-
Conditions : 35°C, pH 7.0, 48 h
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Yield : 78% with >99% positional selectivity
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Advantage : Eliminates need for TBS protection/deprotection
Q & A
Q. What are the established synthetic routes for 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, and what critical parameters influence yield?
Methodological Answer: The synthesis involves three key steps:
Core Formation : Cyclization of precursors like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine under reflux (80–100°C) to form the pyrrolo[2,3-d]pyrimidine core.
Tritylamino Introduction : Nucleophilic substitution using trityl chloride in anhydrous solvents (e.g., DMF) at 60–80°C.
Functionalization : Hydrolysis and cyanation via controlled pH conditions (e.g., KCN in aqueous ethanol).
Critical Parameters :
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- 1H/13C NMR : Verify substituent positions (e.g., trityl proton signals at δ 7.2–7.4 ppm, pyrrole NH at δ 10–12 ppm).
- HRMS : Confirm molecular ion peak (e.g., [M+H]+ calculated for C27H23N5O: 446.1972).
- FT-IR : Identify functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹, C≡N at 2200–2250 cm⁻¹).
- X-ray Crystallography (if crystals form): Resolve 3D structure and confirm stereochemistry .
Q. What key functional groups influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Tritylamino Group : Enhances steric bulk, affecting kinase binding pocket interactions.
- Hydroxy Group : Participates in hydrogen bonding with kinase active sites (e.g., ATP-binding pockets).
- Cyano Group : Stabilizes π-π stacking interactions in hydrophobic enzyme regions.
Modifications to these groups (e.g., replacing trityl with methyl) alter solubility and selectivity .
Q. What are the primary physicochemical properties critical for experimental design?
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 445.51 g/mol | |
| Solubility | Low in H2O (~0.1 mg/mL); soluble in DMSO/DMF | |
| LogP | ~3.2 (predicted) | |
| Melting Point | >250°C (decomposes) |
Advanced Research Questions
Q. How does the tritylamino substituent impact kinase inhibition selectivity compared to analogs?
Methodological Answer: The trityl group’s steric bulk reduces off-target effects by limiting access to smaller kinase pockets. For example:
- EGFR Inhibition : IC50 = 12 nM (vs. 45 nM for methyl-substituted analogs).
- Selectivity Ratio : 100-fold selectivity over CDK2 due to trityl-induced conformational changes in the binding site.
Experimental Validation : Use competitive binding assays (e.g., TR-FRET) with mutant kinases to map steric constraints .
Q. How can researchers resolve low yields during the final cyanation step?
Methodological Answer: Common issues and solutions:
- Byproduct Formation : Use KCN instead of NaCN for better nucleophilicity; maintain pH 8–9 with ammonium chloride buffer.
- Incomplete Reaction : Extend reaction time to 24–36 hours under nitrogen.
- Purification : Employ silica gel chromatography (ethyl acetate:hexane, 3:7) to separate cyanated product from unreacted intermediates .
Q. What strategies mitigate discrepancies in reported IC50 values across studies?
Methodological Answer:
Q. How can structural modifications enhance aqueous solubility without compromising bioactivity?
Methodological Answer:
Q. What computational tools predict binding modes of this compound with novel kinases?
Methodological Answer:
Q. How do electron-withdrawing substituents at the 5-position influence photostability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
